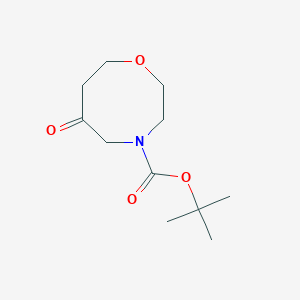
Tert-butyl 6-oxo-1,4-oxazocane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-butyl 6-oxo-1,4-oxazocane-4-carboxylate involves several steps. One common method includes the reaction of tert-butyl 4-aminobutanoate with ethyl chloroformate to form tert-butyl 4-(ethoxycarbonylamino)butanoate. This intermediate is then cyclized using a base such as sodium hydride to yield this compound . The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Tert-butyl 6-oxo-1,4-oxazocane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
Tert-butyl 6-oxo-1,4-oxazocane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and as a potential lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of tert-butyl 6-oxo-1,4-oxazocane-4-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with various proteins and enzymes in the body .
Comparison with Similar Compounds
Tert-butyl 6-oxo-1,4-oxazocane-4-carboxylate can be compared with other similar compounds such as:
Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate: This compound has a similar structure but with a different ring size, which can affect its reactivity and applications.
Tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate: This compound is used as a rigid linker in PROTAC development for targeted protein degradation.
Tert-butyl 4-oxopiperidine-1-carboxylate: This compound has a different ring structure and is used in different chemical reactions.
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl 6-oxo-1,4-oxazocane-4-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-7-15-6-4-9(13)8-12/h4-8H2,1-3H3 |
InChI Key |
AEPARHUVBDYGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















